
Butanediamide, N,N'-bis(9,10-dihydro-9-oxo-1-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is a complex organic compound known for its unique structure and properties It consists of a butanediamide backbone with two acridinyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- typically involves the reaction of butanediamide with 9,10-dihydro-9-oxo-1-acridine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the acridinyl groups to their dihydro forms.
Substitution: The compound can participate in substitution reactions where functional groups on the acridinyl moieties are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can result in a variety of functionalized acridine derivatives .
Wissenschaftliche Forschungsanwendungen
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The acridinyl groups can intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can interact with proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2-hydroxyphenyl)butanediamide: This compound has hydroxyphenyl groups instead of acridinyl groups, resulting in different chemical properties and applications.
N,N’-bis(9-oxo-9,10-dihydro-2-acridinyl)nonanediamide: This compound has a longer aliphatic chain and different acridinyl substitution patterns, leading to variations in its reactivity and biological activity.
Uniqueness
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is unique due to its specific acridinyl substitution, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and interact with proteins makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
114069-29-3 |
|---|---|
Molekularformel |
C30H22N4O4 |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
N,N'-bis(9-oxo-10H-acridin-1-yl)butanediamide |
InChI |
InChI=1S/C30H22N4O4/c35-25(33-23-13-5-11-21-27(23)29(37)17-7-1-3-9-19(17)31-21)15-16-26(36)34-24-14-6-12-22-28(24)30(38)18-8-2-4-10-20(18)32-22/h1-14H,15-16H2,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
InChI-Schlüssel |
LPBYFGBOHKGTRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NC(=O)CCC(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)


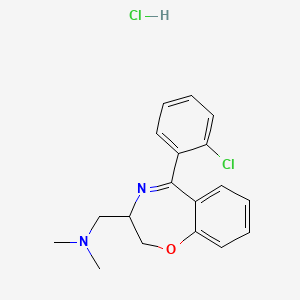
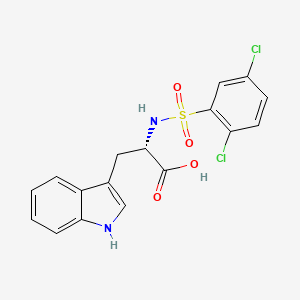

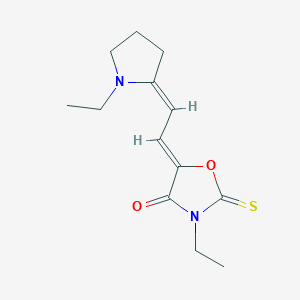
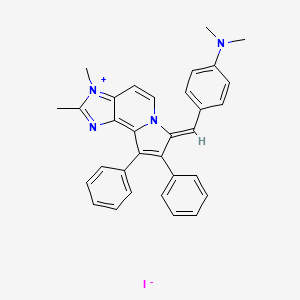
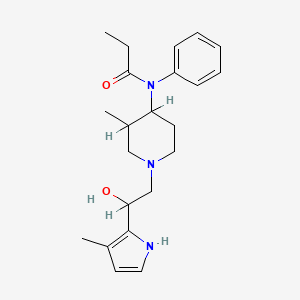

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)



